molecular formula C6H5BrClNO2S B2605840 6-Bromo-4-methylpyridine-3-sulfonyl chloride CAS No. 1592629-33-8

6-Bromo-4-methylpyridine-3-sulfonyl chloride

Cat. No.: B2605840
CAS No.: 1592629-33-8
M. Wt: 270.53
InChI Key: FTQXFAILSCWGRT-UHFFFAOYSA-N
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Description

6-Bromo-4-methylpyridine-3-sulfonyl chloride is a halogenated pyridine derivative characterized by a bromine atom at position 6, a methyl group at position 4, and a sulfonyl chloride functional group at position 2. The sulfonyl chloride group enables nucleophilic substitution reactions, facilitating the formation of sulfonamides, sulfonate esters, and other derivatives. Its bromine substituent enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl group contributes to steric and electronic modulation of the pyridine ring.

Properties

IUPAC Name

6-bromo-4-methylpyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO2S/c1-4-2-6(7)9-3-5(4)12(8,10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQXFAILSCWGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1S(=O)(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1592629-33-8
Record name 6-bromo-4-methylpyridine-3-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methylpyridine-3-sulfonyl chloride typically involves the bromination of 4-methylpyridine followed by sulfonylation. The reaction conditions often require the use of bromine and a sulfonyl chloride reagent under controlled temperatures and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is carefully monitored to maintain optimal conditions and prevent contamination .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methylpyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-4-methylpyridine-3-sulfonyl chloride is used in various scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: It is used in the modification of biomolecules and in the study of enzyme mechanisms.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-4-methylpyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. The bromine atom can also participate in further functionalization reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

A key analog, 6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride (), shares the sulfonyl chloride group and halogenated pyridine backbone but differs in substituents:

  • Halogen type : Chlorine (Cl) vs. Bromine (Br) in the target compound. Bromine’s larger atomic size and polarizability may enhance leaving-group ability in nucleophilic substitutions.
  • Substituent at position 4: Trifluoromethyl (CF₃) vs. Methyl (CH₃).
Table 1: Structural and Electronic Comparison
Compound Substituents (Positions) Molecular Weight (g/mol)* Key Electronic Effects
6-Bromo-4-methylpyridine-3-sulfonyl chloride Br (6), CH₃ (4), SO₂Cl (3) ~285.5 Moderate electron donation from CH₃
6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride Cl (6), CF₃ (4), SO₂Cl (3) ~279.5 Strong electron withdrawal from CF₃

*Calculated based on atomic masses.

Stability and Handling

  • This compound : Likely requires storage in cool, dry conditions to prevent hydrolysis of the sulfonyl chloride group. Bromine’s sensitivity to light may necessitate amber glassware.
  • 6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride: Explicitly noted to require careful handling and ventilation due to irritancy risks .

Other Pyridine Derivatives

lists brominated pyridines (e.g., 5-Bromo-2-chloro-4-(difluoromethyl)pyridine), but these lack sulfonyl chloride groups, limiting direct comparisons. However, bromine’s presence in these analogs underscores its utility in diversification reactions.

Research Implications and Gaps

While this compound shows promise, direct experimental data on its reactivity and stability are sparse. Comparative studies with the chloro-CF₃ analog () suggest that substituent electronic effects dominate application-specific performance. Further research is needed to explore its catalytic behavior and biological activity.

Biological Activity

6-Bromo-4-methylpyridine-3-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a bromine atom and a sulfonyl chloride functional group attached to a pyridine ring. Understanding its biological activity is crucial for exploring its potential therapeutic applications, particularly in cancer treatment and other diseases.

  • Molecular Formula : C6H6BrClN2O2S
  • Molecular Weight : 255.55 g/mol
  • Structure : The compound features a pyridine ring substituted with a bromine atom at the 6-position and a sulfonyl chloride group at the 3-position.

The biological activity of this compound primarily stems from its ability to act as a sulfonylating agent . The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles, which can lead to the modification of various biomolecules. This reactivity is essential for its potential role in drug development, particularly in creating sulfonamide compounds that exhibit diverse biological activities.

Anticancer Properties

Recent studies have suggested that compounds similar to this compound may exhibit significant anticancer properties. For instance, related compounds have been shown to inhibit the activity of protein arginine methyltransferase 5 (PRMT5), which plays a critical role in cancer cell proliferation and survival. Inhibition of PRMT5 can lead to reduced growth in cancer cells, particularly those with specific genetic alterations such as MTAP deletion .

Inhibition of Protein Interactions

The compound's structure allows it to interfere with protein-protein interactions crucial for cellular functions. For example, studies have demonstrated that halogenated pyridine derivatives can form covalent bonds with cysteine residues in target proteins, disrupting their normal function and potentially leading to apoptosis in cancer cells .

Case Studies

StudyFindings
PRMT5 Inhibition A study identified small molecule inhibitors that bind to the PRMT5 interface, showing that modifications similar to those in this compound can inhibit substrate methylation, reducing cancer cell viability .
Covalent Bond Formation Research indicated that halogenated compounds can form covalent bonds with specific amino acids in proteins, leading to functional disruption and cell death in cancer models .

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 4-methylpyridine with chlorosulfonic acid under controlled conditions. This method allows for high yields and purity, making it suitable for research applications.

Potential Applications

  • Drug Development : As an intermediate in synthesizing novel sulfonamide drugs.
  • Biochemical Research : For studying protein interactions and modifications.
  • Antimicrobial Agents : Investigating its efficacy against bacterial strains.

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